1,3-dibenzyl-4',4',6',8'-tetramethyl-4'H-spiro[imidazolidine-2,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one
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Overview
Description
1,3-Dibenzyl-4’,4’,6’,8’-tetramethyl-4’H-spiro[imidazolidine-2,1’-pyrrolo[3,2,1-ij]quinolin]-2’-one is a complex organic compound with a unique spiro structure. This compound is characterized by its intricate molecular architecture, which includes multiple benzyl and methyl groups, as well as a spiro linkage between an imidazolidine and a pyrroloquinoline moiety . The compound’s molecular formula is C31H33N3O, and it has a monoisotopic mass of 463.262360 Da .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dibenzyl-4’,4’,6’,8’-tetramethyl-4’H-spiro[imidazolidine-2,1’-pyrrolo[3,2,1-ij]quinolin]-2’-one typically involves multiple steps, including the formation of the imidazolidine and pyrroloquinoline rings, followed by their spiro linkage. Common synthetic routes may include:
Formation of Imidazolidine Ring: This step often involves the reaction of appropriate amines with aldehydes or ketones under acidic or basic conditions to form the imidazolidine ring.
Formation of Pyrroloquinoline Ring: This can be achieved through cyclization reactions involving suitable precursors such as anilines and ketones.
Spiro Linkage Formation: The final step involves the spiro linkage between the imidazolidine and pyrroloquinoline rings, which can be facilitated by various coupling reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3-Dibenzyl-4’,4’,6’,8’-tetramethyl-4’H-spiro[imidazolidine-2,1’-pyrrolo[3,2,1-ij]quinolin]-2’-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl and methyl groups, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), solvents like dichloromethane or toluene.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various reduced imidazolidine or pyrroloquinoline compounds.
Scientific Research Applications
1,3-Dibenzyl-4’,4’,6’,8’-tetramethyl-4’H-spiro[imidazolidine-2,1’-pyrrolo[3,2,1-ij]quinolin]-2’-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,3-dibenzyl-4’,4’,6’,8’-tetramethyl-4’H-spiro[imidazolidine-2,1’-pyrrolo[3,2,1-ij]quinolin]-2’-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
1,3-Dibenzyl-4,5-dihydro-1H-imidazol-3-ium Tetrafluoroborate: Similar in structure but lacks the spiro linkage and has different substituents.
Dibenzyl 1,3,4,6-tetramethyl-6-(4,8,12-trimethyltridecyl)-5,6,7,8-tetrahydro-2-naphthalenyl phosphate: Shares some structural similarities but differs in the core ring structure and functional groups.
Uniqueness
1,3-Dibenzyl-4’,4’,6’,8’-tetramethyl-4’H-spiro[imidazolidine-2,1’-pyrrolo[3,2,1-ij]quinolin]-2’-one is unique due to its spiro linkage, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C31H33N3O |
---|---|
Molecular Weight |
463.6 g/mol |
IUPAC Name |
1',3'-dibenzyl-6,9,11,11-tetramethylspiro[1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-3,2'-imidazolidine]-2-one |
InChI |
InChI=1S/C31H33N3O/c1-22-17-26-23(2)19-30(3,4)34-28(26)27(18-22)31(29(34)35)32(20-24-11-7-5-8-12-24)15-16-33(31)21-25-13-9-6-10-14-25/h5-14,17-19H,15-16,20-21H2,1-4H3 |
InChI Key |
CNVDGNBRPLPJQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C3C(=C1)C4(C(=O)N3C(C=C2C)(C)C)N(CCN4CC5=CC=CC=C5)CC6=CC=CC=C6 |
Origin of Product |
United States |
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